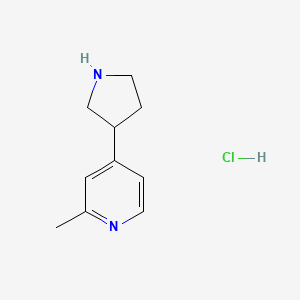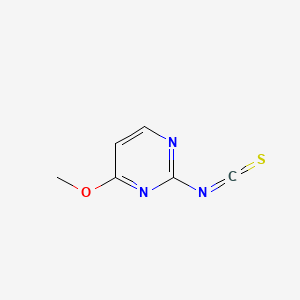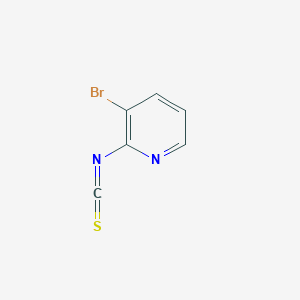![molecular formula C10H6F4O4 B13682217 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization or chromatography are crucial to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid moiety.
2-Fluoro-5-(trifluoromethoxy)phenylboronic acid: Another similar compound with a boronic acid group and a different substitution pattern on the phenyl ring.
Uniqueness
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H6F4O4 |
|---|---|
分子量 |
266.15 g/mol |
IUPAC名 |
3-[2-fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O4/c11-7-2-1-6(18-10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17) |
InChIキー |
MDULFUPWADDQHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)



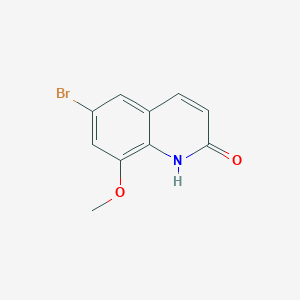

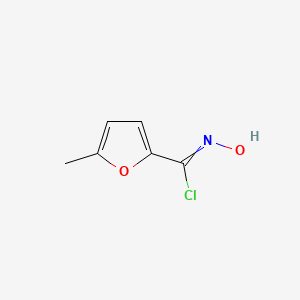
![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
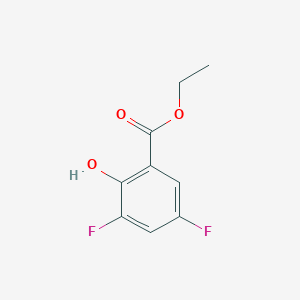
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)

